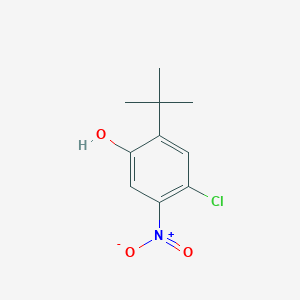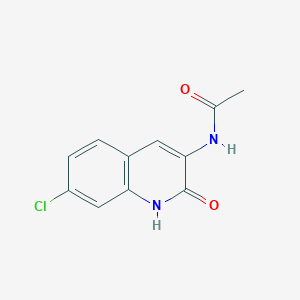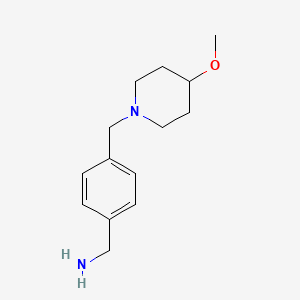
(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a hydroxy group and two oxo groups on a naphthalene ring, along with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a suitable precursor, followed by subsequent reactions to introduce the acetic acid moiety. The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like anhydrous tetra-n-butylammonium fluoride .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form additional oxo groups.
Reduction: The oxo groups can be reduced to form hydroxy groups.
Substitution: The hydroxy and oxo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and oxo groups play a crucial role in these interactions, facilitating binding to active sites and modulating biological activity. The compound can influence various pathways, including oxidative stress response and signal transduction.
Comparaison Avec Des Composés Similaires
2-Hydroxy-1,4-naphthoquinone: Similar structure but lacks the acetic acid moiety.
3-Hydroxy-2-naphthoic acid: Contains a hydroxy group and an acetic acid moiety but lacks the oxo groups.
1,4-Naphthoquinone: Contains oxo groups but lacks the hydroxy and acetic acid moieties.
Uniqueness: (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid is unique due to the combination of hydroxy, oxo, and acetic acid groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
4554-99-8 |
|---|---|
Formule moléculaire |
C12H8O5 |
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
2-(1-hydroxy-3,4-dioxonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H8O5/c13-9(14)5-8-10(15)6-3-1-2-4-7(6)11(16)12(8)17/h1-4,15H,5H2,(H,13,14) |
Clé InChI |
GZXAJZYOXMILHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11875656.png)


![1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione](/img/structure/B11875666.png)


![(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11875696.png)
![6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B11875703.png)

![2-[(4-Ethoxyphenyl)methyl]azepane](/img/structure/B11875719.png)


